molecular formula C11H12N4O B2821671 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine CAS No. 1211498-22-4

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine

Cat. No. B2821671
M. Wt: 216.244
InChI Key: RLXITMZZDRZBDJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine (HMP) is a small organic compound used extensively as a building block for the synthesis of other organic compounds. It has a molecular weight of 216.24 .


Synthesis Analysis

The synthesis of HMP and similar compounds has been reported in various studies. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled . Another study reported the synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine .


Molecular Structure Analysis

The molecular structure of HMP is represented by the InChI code 1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15) . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

While specific chemical reactions involving HMP are not detailed in the search results, it’s known that hydrazinyl-containing pyrrolo[2,3-d]pyrimidines have been synthesized and profiled for their potential as potent, selective, and oral JAK1 inhibitors for the treatment of rheumatoid arthritis .


Physical And Chemical Properties Analysis

HMP has a molecular weight of 216.24 . The InChI key, which is a unique identifier for chemical substances, for HMP is RLXITMZZDRZBDJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Compounds

  • Research demonstrates the synthesis of novel pyrimidine derivatives and their potential applications in creating compounds with specific biological activities. For instance, Mahmoud et al. (2011) explored the synthesis of pyrimidine derivatives and evaluated them for antiviral activities, highlighting the methodological advancements in synthesizing pyrimidine compounds but found no significant antiviral activity in the compounds studied (Mahmoud et al., 2011).

Anticonvulsant and Neurotoxicity Studies

  • Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, assessing their anticonvulsant and neurotoxicity effects. This study underscores the therapeutic potential of pyrimidine derivatives in neurological research, with some compounds showing high activity at low doses (Shaquiquzzaman et al., 2012).

Antimicrobial Activity

  • The synthesis of thienopyrimidine derivatives and their antimicrobial activity assessment reveal the potential of pyrimidine compounds as antimicrobial agents. Ahmed et al. (2020) found that some newly synthesized compounds displayed promising antimicrobial activity, indicating the role of pyrimidine derivatives in developing new antimicrobials (Ahmed et al., 2020).

Anti-inflammatory and Anti-cancer Activities

  • Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized and evaluated for their anti-inflammatory and anti-cancer activities show significant promise. Kaping et al. (2016) described a convenient synthesis route and highlighted the therapeutic potential of these compounds, some of which demonstrated promising results in preliminary screenings (Kaping et al., 2016).

Synthesis and Characterization of Pyrimidine Derivatives

  • The work by Hanafy (2011) on synthesizing new pyrido[2,3-d]pyrimidine derivatives and assessing their antifungal activities provides insight into the versatility of pyrimidine compounds in addressing fungal infections, with some synthesized compounds showing significant antifungal activities (Hanafy, 2011).

Copper Corrosion Inhibition

  • Khaled et al. (2011) investigated the inhibition performance of a pyrimidine derivative towards copper corrosion in saline solutions, offering a novel approach to corrosion inhibition. This research highlights the utility of pyrimidine compounds in materials science, particularly in protecting metals from corrosion (Khaled et al., 2011).

Safety And Hazards

While specific safety and hazard information for HMP is not available in the search results, it’s important to handle all chemical substances with care. For example, a similar compound, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, is known to be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for HMP and similar compounds could involve further exploration of their potential therapeutic applications. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled, aiming to minimize adverse effects such as anemia . This suggests that there could be potential for the development of new therapies using these compounds.

properties

IUPAC Name

[4-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXITMZZDRZBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine

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